molecular formula C18H20 B12649770 p-(2-Methyl-1-phenyl-1-butenyl)toluene CAS No. 94158-76-6

p-(2-Methyl-1-phenyl-1-butenyl)toluene

Cat. No.: B12649770
CAS No.: 94158-76-6
M. Wt: 236.4 g/mol
InChI Key: LNJCJKLAEPHDJQ-OBGWFSINSA-N
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Description

EINECS 303-149-2, also known as Sodium Dodecyl Sulfate, is an anionic surfactant commonly used in laboratory and industrial applications. It is known for its ability to disrupt cell membranes and denature proteins, making it a valuable tool in biochemical research and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Dodecyl Sulfate is typically synthesized through the sulfonation of dodecyl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete conversion of dodecyl alcohol to the sulfate ester.

Industrial Production Methods

In industrial settings, Sodium Dodecyl Sulfate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of dodecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final powdered form.

Chemical Reactions Analysis

Types of Reactions

Sodium Dodecyl Sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form dodecyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions can react with Sodium Dodecyl Sulfate under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Dodecyl alcohol.

    Substitution: Various substituted sulfates depending on the nucleophile used.

Scientific Research Applications

Sodium Dodecyl Sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:

    Chemistry: Used as a detergent in the preparation of micelles for studying chemical reactions.

    Biology: Employed in cell lysis buffers to extract proteins and nucleic acids from cells.

    Medicine: Utilized in the formulation of pharmaceuticals and personal care products.

    Industry: Used in the production of detergents, emulsifiers, and foaming agents.

Mechanism of Action

Sodium Dodecyl Sulfate exerts its effects by disrupting the lipid bilayer of cell membranes, leading to cell lysis. It also denatures proteins by binding to their hydrophobic regions, causing them to unfold and lose their native structure. This disruption of cellular components makes it an effective tool in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Sodium Lauryl Ether Sulfate: Similar in structure but contains ether linkages.

    Ammonium Lauryl Sulfate: Similar surfactant properties but different cation.

    Sodium Myreth Sulfate: Contains ethoxylated chains, making it milder.

Uniqueness

Sodium Dodecyl Sulfate is unique due to its strong surfactant properties and ability to denature proteins effectively. Its high solubility in water and compatibility with various biochemical assays make it a preferred choice in research and industrial applications.

Properties

CAS No.

94158-76-6

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-methyl-4-[(E)-2-methyl-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C18H20/c1-4-15(3)18(16-8-6-5-7-9-16)17-12-10-14(2)11-13-17/h5-13H,4H2,1-3H3/b18-15+

InChI Key

LNJCJKLAEPHDJQ-OBGWFSINSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C)/C

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C)C

Origin of Product

United States

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